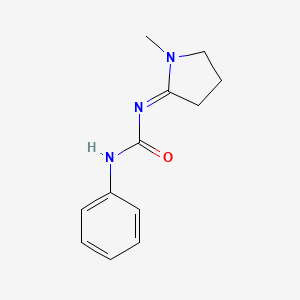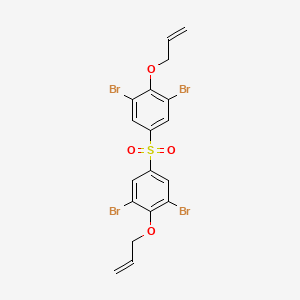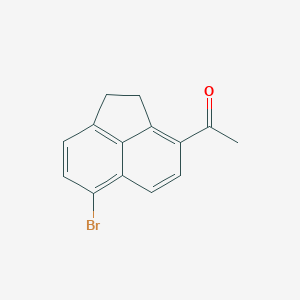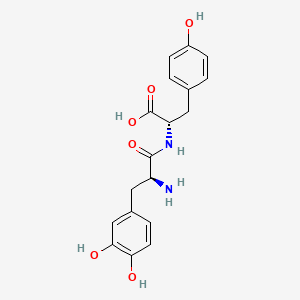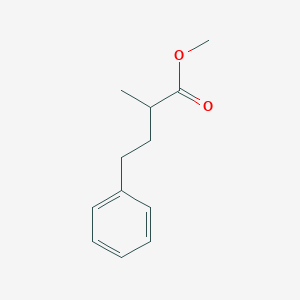![molecular formula C8H12NO3P B14673374 [(Benzylamino)methyl]phosphonic acid CAS No. 49622-09-5](/img/structure/B14673374.png)
[(Benzylamino)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Benzylamino)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a benzylamino group attached to a methylphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylamino)methyl]phosphonic acid typically involves the reaction of benzylamine with formaldehyde and phosphorous acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[(Benzylamino)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Scientific Research Applications
[(Benzylamino)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [(Benzylamino)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the benzyl group.
Phosphonoacetic acid: Contains a phosphonic acid moiety but with different substituents.
Glyphosate: A widely known herbicide with a phosphonic acid group.
Uniqueness
[(Benzylamino)methyl]phosphonic acid is unique due to the presence of both a benzylamino group and a methylphosphonic acid moiety This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
49622-09-5 |
|---|---|
Molecular Formula |
C8H12NO3P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
(benzylamino)methylphosphonic acid |
InChI |
InChI=1S/C8H12NO3P/c10-13(11,12)7-9-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,10,11,12) |
InChI Key |
YTSVWPKOWYIUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)

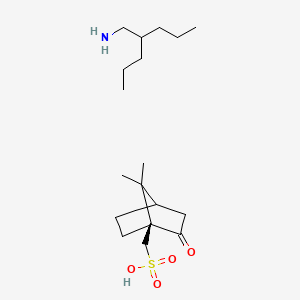

![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

